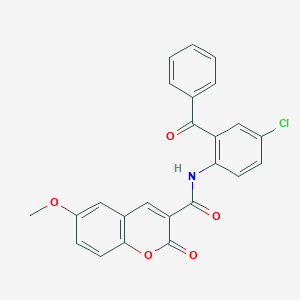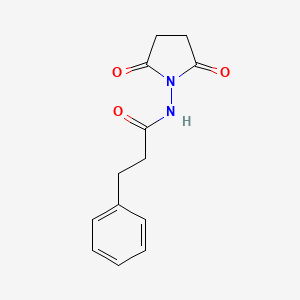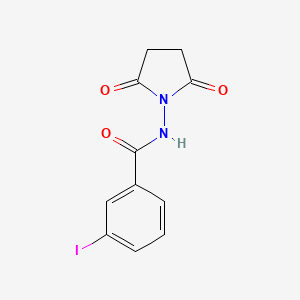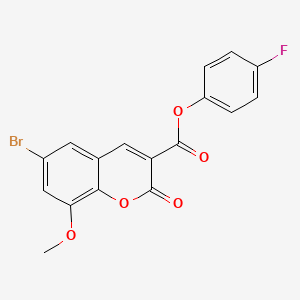
N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as BML-210, is a synthetic compound that belongs to the class of chromene derivatives. BML-210 has been the subject of numerous scientific studies due to its potential therapeutic applications in various diseases.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects
N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In addition, N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in lab experiments is its specificity for COX-2 and HDACs, which makes it a valuable tool for studying the role of these enzymes in various diseases. However, one limitation of using N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide. One area of research is the development of more potent and selective analogs of N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide for use in the treatment of various diseases. Another area of research is the investigation of the role of N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide in regulating gene expression and epigenetic modifications. Finally, the potential use of N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide as a therapeutic agent in combination with other drugs is an area of research that warrants further investigation.
Conclusion
In conclusion, N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has been the subject of numerous scientific studies due to its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of COX-2 and HDACs, and it has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer activities. Although N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has some limitations, it remains a valuable tool for studying the role of COX-2 and HDACs in various diseases, and its potential therapeutic applications warrant further investigation.
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO5/c1-30-17-8-10-21-15(11-17)12-19(24(29)31-21)23(28)26-20-9-7-16(25)13-18(20)22(27)14-5-3-2-4-6-14/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKNGZFVKMNNPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-bromobenzyl)thio]-5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B3507127.png)
![3-(4-tert-butylphenyl)-5-[(4-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B3507148.png)


![dimethyl 1-[2-(4-methoxyphenyl)ethyl]-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3507172.png)
![dimethyl 1-cyclopentyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3507180.png)

![2-{[(tert-butylamino)carbonyl]amino}benzamide](/img/structure/B3507197.png)
![N-[4-(6-bromo-4-phenyl-2-quinolinyl)phenyl]methanesulfonamide](/img/structure/B3507198.png)
![2-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B3507213.png)


![6-nitro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B3507229.png)
![6-bromo-3-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B3507232.png)